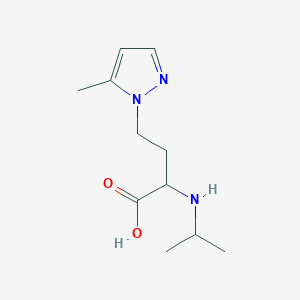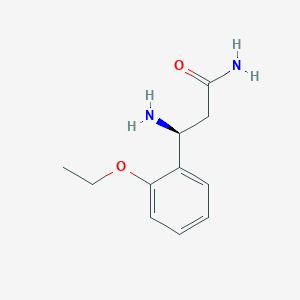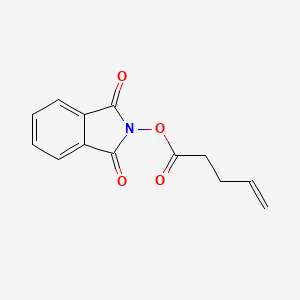
6,6-Dimethylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylpiperidin-3-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes two methyl groups attached to the sixth carbon and a ketone functional group on the third carbon. Its distinctive structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,6-dimethylpyridine, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6,6-Dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of biological processes and as potential therapeutic agents.
Medicine: The compound is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the nitrogen atom in the piperidine ring. These functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Similar in structure but lacks the ketone functional group.
6,6-Dimethylpiperidin-3-amine: Contains an amine group instead of a ketone.
N,N-Dimethylpyridin-4-amine: A related compound with a different ring structure and functional groups.
Uniqueness: 6,6-Dimethylpiperidin-3-one is unique due to the presence of both the ketone functional group and the two methyl groups on the piperidine ring. This combination of features provides distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)5-8-7/h8H,3-5H2,1-2H3 |
Clave InChI |
QXSNVIJPMGGJIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)






![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)

amine hydrochloride](/img/structure/B13483467.png)
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)

